molecular formula C34H28N2O4 B1624410 NIR-628 CAS No. 243670-16-8

NIR-628

Cat. No.: B1624410
CAS No.: 243670-16-8
M. Wt: 528.6 g/mol
InChI Key: GLYICBWZRQDSNT-UHFFFAOYSA-N
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Description

NIR-628: is a complex organic compound with the molecular formula C34H28N2O4 and a molecular weight of 528.6 g/mol . This compound is characterized by its unique structure, which includes two aminopropoxy groups attached to a dibenzo[a,j]perylene-8,16-dione core. It is known for its applications in various scientific fields, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of NIR-628 typically involves the following steps:

    Starting Materials: The synthesis begins with dibenzo[a,j]perylene-8,16-dione as the core structure.

    Aminopropoxy Substitution: The dibenzo[a,j]perylene-8,16-dione undergoes a substitution reaction with 3-aminopropanol in the presence of a suitable catalyst to introduce the aminopropoxy groups at the 2 and 10 positions.

    Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective substitution of the aminopropoxy groups.

Industrial Production Methods:

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: NIR-628 can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The compound can also be reduced under specific conditions to yield reduced forms with different properties.

    Substitution: The aminopropoxy groups can participate in substitution reactions with other nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.

Major Products:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroquinone derivatives.

Scientific Research Applications

Chemistry:

In chemistry, NIR-628 is used as a building block for the synthesis of more complex organic molecules

Biology:

In biological research, this compound can be used as a fluorescent probe due to its intrinsic fluorescence properties. It is often employed in studies involving drug-carrier interactions and cellular imaging.

Medicine:

In the medical field, this compound has potential applications in drug delivery systems. Its ability to interact with biological molecules makes it a candidate for targeted drug delivery and diagnostic imaging.

Industry:

Industrially, this compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic devices. Its unique electronic properties make it suitable for use in electronic and optoelectronic applications.

Mechanism of Action

The mechanism of action of NIR-628 involves its interaction with specific molecular targets. The aminopropoxy groups allow the compound to form hydrogen bonds and other interactions with biological molecules, facilitating its role in drug delivery and imaging. The pathways involved may include cellular uptake mechanisms and intracellular targeting.

Comparison with Similar Compounds

    2,10-Dihydroxydibenzo[a,j]perylene-8,16-dione: This compound differs by having hydroxyl groups instead of aminopropoxy groups.

    Dibenzo[a,j]perylene-8,16-dione: The parent compound without any substituents.

    2,10-Bis(3-methoxypropoxy)dibenzo[a,j]perylene-8,16-dione: Similar structure with methoxypropoxy groups instead of aminopropoxy groups.

Uniqueness:

NIR-628 is unique due to the presence of aminopropoxy groups, which enhance its reactivity and interaction with biological molecules. This makes it particularly valuable in applications requiring specific molecular interactions, such as drug delivery and fluorescent imaging.

Properties

IUPAC Name

6,19-bis(3-aminopropoxy)heptacyclo[13.11.1.12,10.03,8.016,21.023,27.014,28]octacosa-1,3(8),4,6,10,12,14(28),15(27),16(21),17,19,23,25-tridecaene-9,22-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H28N2O4/c35-13-3-15-39-19-10-12-22-27(17-19)33(37)25-7-1-5-23-29-21-11-9-20(40-16-4-14-36)18-28(21)34(38)26-8-2-6-24(32(26)29)30(22)31(23)25/h1-2,5-12,17-18H,3-4,13-16,35-36H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLYICBWZRQDSNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C4=C(C=C(C=C4)OCCCN)C(=O)C5=CC=CC(=C53)C6=C2C(=C1)C(=O)C7=C6C=CC(=C7)OCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00440942
Record name NIR-628
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

528.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

243670-16-8
Record name NIR-628
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NIR-628
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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